Pyrene-2,7-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

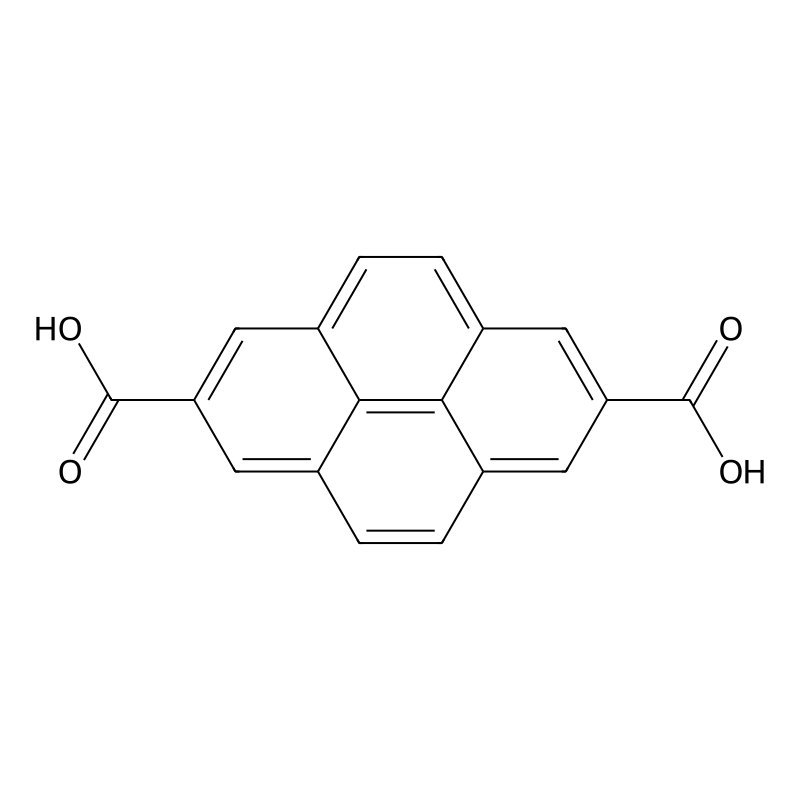

Pyrene-2,7-dicarboxylic acid is an organic compound with the molecular formula CHO. It consists of a pyrene backbone, which is a polycyclic aromatic hydrocarbon, functionalized with two carboxylic acid groups at the 2 and 7 positions. This compound is notable for its planar structure and extensive conjugation, which contribute to its unique optical and electronic properties. Pyrene-2,7-dicarboxylic acid is often used as a building block in the synthesis of various organic materials, including metal-organic frameworks (MOFs) and fluorescent probes .

- Esterification: The carboxylic acids can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxyl groups can be removed, leading to the formation of pyrene derivatives.

- Cross-coupling reactions: Pyrene-2,7-dicarboxylic acid can serve as a coupling partner in reactions such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings to create more complex structures .

Several synthetic routes exist for the preparation of pyrene-2,7-dicarboxylic acid:

- Lithiation followed by carboxylation: This method involves the lithiation of pyrene followed by reaction with carbon dioxide to introduce carboxylic acid groups at the 2 and 7 positions .

- Borylation and subsequent functionalization: Pyrene can be borylated at the 2 and 7 positions using iridium-based catalysts, followed by functionalization to yield various derivatives .

- Electrophilic aromatic substitution: Although less favorable at these positions compared to others on the pyrene ring, selective electrophilic substitutions can be achieved under specific conditions .

Pyrene-2,7-dicarboxylic acid has several important applications:

- Building block for metal-organic frameworks: It is commonly used in the synthesis of MOFs due to its ability to coordinate with metal ions through its carboxylate groups .

- Fluorescent materials: The compound's inherent fluorescence makes it useful in creating sensors and probes for biological and environmental applications .

- Organic electronics: Its electronic properties allow for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Interaction studies involving pyrene-2,7-dicarboxylic acid primarily focus on its behavior in various environments:

- Metal coordination: Studies have shown that pyrene-2,7-dicarboxylic acid can effectively coordinate with different metal ions, influencing the electronic properties of the resulting complexes.

- Guest molecule interactions: Research into metal-organic frameworks containing this compound has demonstrated its ability to selectively adsorb small guest molecules, making it valuable for gas storage and separation technologies .

Pyrene-2,7-dicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyrene-1,3,6,8-tetracarboxylic acid | Tetracarboxylic acid | Four carboxylic groups allow for greater functionality. |

| Pyrene-1-carboxylic acid | Monocarboxylic acid | Simpler structure; less versatile than dicarboxylic acids. |

| Pyrene-1-boronic acid | Boronic acid derivative | Used in cross-coupling reactions; lacks carboxyl functionality. |

| Pyrene-3-carboxaldehyde | Aldehyde derivative | Contains an aldehyde instead of carboxyl groups; different reactivity. |

Pyrene-2,7-dicarboxylic acid stands out due to its specific substitution pattern on the pyrene core and its dual functionality as both a building block for complex materials and a fluorescent probe. Its unique structural features allow it to play a versatile role in various chemical applications while maintaining distinct properties compared to other similar compounds .

The exploration of pyrene derivatives began in earnest during the mid-20th century, driven by interest in PAHs as models for understanding aromaticity and electronic delocalization. Pyrene itself, a four-fused benzene ring system, became a cornerstone for studying fluorescence and intermolecular interactions. However, the selective functionalization of pyrene at specific positions—particularly the 2- and 7-sites—remained challenging due to the symmetry and reactivity of the parent hydrocarbon.

The synthesis of pyrene-2,7-dicarboxylic acid was first reported in the early 21st century as part of broader efforts to develop regioselective substitution methods for PAHs. A breakthrough came with the application of iridium-catalyzed C–H borylation, which enabled precise functionalization at the 2-position of pyrene. Subsequent oxidation and carboxylation steps yielded the dicarboxylic acid derivative, as evidenced by its initial characterization in 2007 (PubChem CID: 22340556). This advancement addressed longstanding synthetic hurdles, such as avoiding the formation of isomer mixtures and achieving high regioselectivity.

Key Milestones in Synthesis:

The compound’s molecular structure—confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy—reveals a distorted planar geometry due to steric interactions between the carboxyl groups. This distortion enhances its solubility in polar solvents compared to unsubstituted pyrene, a critical factor for processing in materials science applications.

Academic Significance in Supramolecular Chemistry and Materials Science

Pyrene-2,7-dicarboxylic acid has become a cornerstone in supramolecular chemistry due to its dual functionality:

- π-π Stacking Interactions: The pyrene core facilitates strong aromatic interactions, enabling the formation of stable supramolecular aggregates.

- Hydrogen-Bonding Networks: The carboxylic acid groups act as hydrogen-bond donors/acceptors, promoting the self-assembly of crystalline frameworks and metal-organic frameworks (MOFs).

Applications in Materials Science:

- Organic Semiconductors: The extended π-conjugation of the pyrene core, combined with electron-withdrawing carboxyl groups, creates a donor-acceptor system capable of charge transport. Time-resolved fluorescence studies show a singlet exciton lifetime of 4.2 ns, comparable to benchmark materials like rubrene.

- Luminescent Probes: Functionalization with carboxyl groups shifts the emission spectrum of pyrene from 372 nm (unsubstituted) to 395 nm, making it suitable for blue-light-emitting diodes (LEDs).

- MOF Construction: The compound serves as a linker in MOFs, with its rigid geometry enhancing framework stability. Surface area measurements of resulting MOFs exceed 1,200 m²/g, rivaling traditional terephthalate-based systems.

Comparative Electronic Properties:

| Property | Pyrene-2,7-Dicarboxylic Acid | Unsubstituted Pyrene |

|---|---|---|

| HOMO (eV) | -6.3 | -5.8 |

| LUMO (eV) | -2.9 | -2.4 |

| Band Gap (eV) | 3.4 | 3.4 |

| Fluorescence Quantum Yield | 0.45 | 0.35 |

The compound’s academic value is further underscored by its role in studying excited-state intramolecular proton transfer (ESIPT), a phenomenon critical for developing white-light emitters. Density functional theory (DFT) calculations predict a 0.3 eV stabilization of the excited state upon deprotonation, aligning with experimental absorption spectra.